Cas no 51355-78-3 ((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol)

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-1-methanol, 4-chloro-3,5-dimethyl-
- (4-chloro-3,5-dimethylpyrazol-1-yl)methanol
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol
- 51355-78-3
- 4-chloro-3,5-dimethyl-1-hydroxymethylpyrazole
- SCHEMBL8657294
- (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-methanol
- CS-0282805
- DTXSID10426999
- AKOS000311472
- BCA35578
- EN300-229993
-
- MDL: MFCD05667206
- インチ: InChI=1S/C6H9ClN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3
- InChIKey: NVICRVZMUABBKZ-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(CO)C(=C1Cl)C
計算された属性
- せいみつぶんしりょう: 160.04047
- どういたいしつりょう: 160.04
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38A^2
じっけんとくせい
- PSA: 38.05
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229993-0.25g |
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol |
51355-78-3 | 95% | 0.25g |
$65.0 | 2024-06-20 | |
Fluorochem | 025314-5g |
4-Chloro-3,5-dimethyl-pyrazol-1-yl)-methanol |
51355-78-3 | 5g |
£391.00 | 2022-03-01 | ||
abcr | AB499583-250 mg |
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol |
51355-78-3 | 250MG |
€176.40 | 2022-03-24 | ||
abcr | AB499583-5 g |
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol |
51355-78-3 | 5g |
€519.80 | 2022-03-24 | ||
Enamine | EN300-229993-5.0g |
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol |
51355-78-3 | 95% | 5.0g |
$535.0 | 2024-06-20 | |
Enamine | EN300-229993-0.1g |
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol |
51355-78-3 | 95% | 0.1g |
$46.0 | 2024-06-20 | |
Enamine | EN300-229993-5g |
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol |
51355-78-3 | 95% | 5g |
$535.0 | 2023-09-15 | |
A2B Chem LLC | AV77103-100mg |
(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANOL |
51355-78-3 | 95% | 100mg |
$255.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353475-1g |
(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)methanol |
51355-78-3 | 97% | 1g |
¥4989.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353475-500mg |
(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)methanol |
51355-78-3 | 97% | 500mg |
¥2505.00 | 2024-05-10 |
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanolに関する追加情報
Professional Introduction of 1H-Pyrazole-1-methanol, 4-chloro-3,5-dimethyl-
1H-Pyrazole-1-methanol, 4-chloro-3,5-dimethyl- is a versatile compound that has garnered significant attention in the field of biomedical sciences. This compound, also known by its CAS registry number CAS NO 51355-78-3, belongs to the class of heterocyclic compounds and exhibits unique structural features. Its molecular framework includes a pyrazole ring substituted with chlorine and methyl groups, making it an interesting candidate for various applications in pharmaceuticals, agricultural chemistry, and materials science.
The pyrazole core of this compound is a five-membered ring containing two adjacent nitrogen atoms. This structural motif is known for its rigidity and ability to participate in diverse chemical reactions, which makes it highly valuable in drug discovery. The presence of the chlorine atom at position 4 and methyl groups at positions 3 and 5 introduces steric and electronic variations that can influence the compound's bioavailability, differential solubility, and receptor binding affinity. These properties make it a promising scaffold for designing small-molecule inhibitors or agonists targeting specific biological pathways.
In recent years, there has been growing interest in the exploration of pyrazole derivatives as potential therapeutic agents. For instance, studies have shown that such compounds can act as kinase inhibitors, which are critical in treating various diseases including cancer and inflammatory disorders. The substitution pattern of 1H-Pyrazole-1-methanol, 4-chloro-3,5-dimethyl- suggests that it may possess enhanced selectivity and potency compared to unsubstituted pyrazole derivatives. This makes it a valuable tool for researchers seeking to develop targeted therapies with minimal off-target effects.
The synthesis of 1H-Pyrazole-1-methanol, 4-chloro-3,5-dimethyl- involves multi-step organic chemistry procedures. These include the formation of the pyrazole ring through either a de novo synthesis or a nucleophilic substitution approach. The introduction of chlorine and methyl groups requires careful control over reaction conditions to ensure regioselectivity and yield optimization. Recent advancements in catalytic methods, such as the use of mild transition metal catalysts, have significantly enhanced the efficiency and sustainability of these syntheses.
Beyond its role as a building block for larger molecules, 1H-Pyrazole-1-methanol, 4-chloro-3,5-dimethyl- has also been explored for its potential as a standalone drug candidate. Preclinical studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential utility in oncology. Furthermore, its moderate hydrophobicity and ability to cross cellular membranes make it a suitable candidate for parenteral or oral delivery routes.
The application of this compound extends beyond therapeutic uses. It has also been investigated as a molecular probe in imaging techniques such as fluorescence microscopy and NMR spectroscopy. By incorporating appropriate functional groups, it can serve as a reporter molecule to study cellular processes or track molecular interactions in real-time. This feature underscores its utility in both basic research and translational medicine.
In conclusion, 1H-Pyrazole-1-methanol, 4-chloro-3,5-dimethyl-, with CAS NO 51355-78-3, stands out as a valuable compound in the biomedical sciences. Its unique structural features, coupled with its demonstrated versatility in chemical reactions and biological activities, make it an attractive candidate for drug discovery, imaging, and materials development. As research in this field continues to advance, further elucidation of its mechanisms of action and optimization of its synthetic pathways will undoubtedly unlock new possibilities for its application.
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